5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .

Molecular Structure Analysis

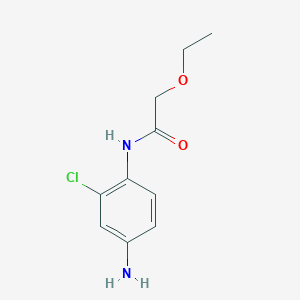

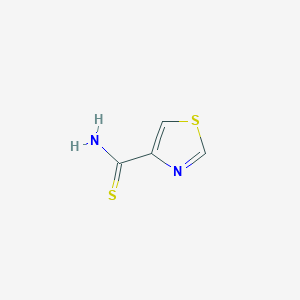

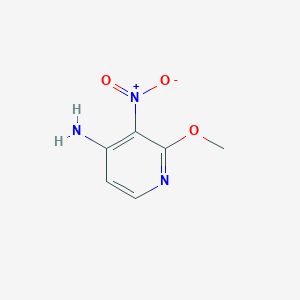

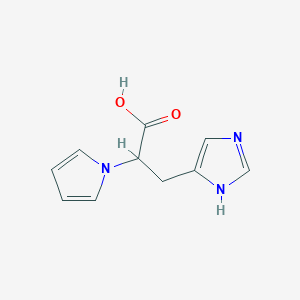

The molecular structure of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is characterized by a benzimidazole ring attached to a piperidine ring. The InChI code for this compound is1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H . Chemical Reactions Analysis

As a reagent, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole participates in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .Physical And Chemical Properties Analysis

The molecular weight of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is 288.22 . The compound’s InChI code is1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H .

Aplicaciones Científicas De Investigación

Drug Design and Synthesis

Piperidine-containing compounds, including 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, are among the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives, including 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, have been utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers both in vitro and in vivo .

Antimicrobial Applications

Piperidine derivatives have also been used as antimicrobial agents . They have shown effectiveness against a variety of microbial strains, contributing to the development of new antimicrobial drugs .

Analgesic Applications

The piperidine nucleus has been used in the development of analgesic drugs . Piperidine derivatives have shown potential in pain management, contributing to the field of analgesic drug development .

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . They have shown potential in managing inflammation, contributing to the development of new anti-inflammatory drugs .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown potential in managing various psychiatric conditions, contributing to the development of new antipsychotic drugs .

Antiviral Applications

Some piperidin-4-ol derivatives, which are structurally similar to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, have been evaluated for potential treatment of HIV . This suggests that 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole could also have potential antiviral applications.

Organic Synthesis

Piperidine derivatives have been used as reagents in the synthesis of various organic compounds . For example, 2-Pyridin-2-yl-1H-benzoimidazole, a compound structurally similar to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, has been identified as an efficient ligand for copper-catalyzed formation of vinyl C-N and C-O bonds .

Mecanismo De Acción

Target of Action

Similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .

Mode of Action

It’s worth noting that sodium channel blockers inhibit the flow of sodium ions through the sodium channels, which can affect the propagation of action potentials in neurons, potentially leading to a variety of effects depending on the specific channels and cells involved .

Biochemical Pathways

Sodium channel blockers can influence a variety of biochemical pathways related to neuronal signaling and the propagation of action potentials .

Propiedades

IUPAC Name |

6-methyl-2-piperidin-4-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHCWRNRXJLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588645 |

Source

|

| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole | |

CAS RN |

295790-48-6 |

Source

|

| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)